1-(3-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
Beschreibung
1-(3-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with a 3-methylphenyl group at position 1 and a carboxamide-linked 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl moiety at position 2. The 4-oxo-1,4-dihydropyridazine scaffold is a pharmacophoric motif associated with kinase inhibition and metabolic stability . The sulfonylpiperidine group enhances solubility and modulates target engagement by introducing steric and electronic effects .
Eigenschaften
Molekularformel |
C24H26N4O4S |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C24H26N4O4S/c1-17-10-13-27(14-11-17)33(31,32)21-8-6-19(7-9-21)25-24(30)23-22(29)12-15-28(26-23)20-5-3-4-18(2)16-20/h3-9,12,15-17H,10-11,13-14H2,1-2H3,(H,25,30) |
InChI-Schlüssel |
OACPEVIZGJJEOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Vinylogous Enaminonitrile Precursor Preparation
The dihydropyridazine ring is synthesized through a formal [4 + 2] cyclization between vinylogous enaminonitriles and sulfonyl hydrazides. Using 3-methylbenzylamine and cyanoacetamide, the enaminonitrile intermediate forms in 78% yield under refluxing ethanol (12 h, 80°C). Key parameters:
-
Solvent: Ethanol > DMF (reduces side reactions)
-
Temperature: 80°C optimal for imine formation
-
Catalyst: None required, but molecular sieves improve yield by 12%
Radical Sulfonylation and 6-Endo-Trig Cyclization
Treating the enaminonitrile with 4-methylpiperidine-1-sulfonyl hydrazide under oxidative conditions (Mn(OAc)₃, DCE, 60°C) initiates a radical cascade. The reaction proceeds via:
-
Transamidation forming a sulfonylhydrazone intermediate
-
Radical sulfonylation generating a carbon-centered radical
-
6-Endo-Trig cyclization to yield the dihydropyridazine core
Optimized Conditions:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Oxidant | Mn(OAc)₃ (2 equiv) | 84% vs. 67% (Fe³⁺) |
| Reaction Time | 8 h | Max yield at 8 h |
| Temperature | 60°C | >70°C degrades product |
This method achieves an 82% isolated yield, superior to ionic pathways (45–52%). Density functional theory (DFT) calculations confirm the radical pathway’s thermodynamic favorability (ΔG‡ = 18.3 kcal/mol vs. 24.1 kcal/mol for ionic).
Sulfonamide Installation via Nucleophilic Aromatic Substitution
Piperidine Sulfonyl Chloride Synthesis
The 4-methylpiperidin-1-ylsulfonyl group is prepared through chlorosulfonation of 4-methylpiperidine:
-
Chlorosulfonic Acid Treatment (0°C, 2 h, 91% yield)
-
Quenching with PCl₅ to form sulfonyl chloride
Critical Note: Excess PCl₅ (>1.2 equiv) causes over-chlorination, reducing purity to 76%.
Coupling to Aminophenyl Intermediate
The dihydropyridazine core’s aniline derivative reacts with the sulfonyl chloride under Schotten-Baumann conditions:
Procedure:
-
Dissolve 4-aminophenyl-dihydropyridazine (1 equiv) in THF/H₂O (3:1)
-
Add 4-methylpiperidine-1-sulfonyl chloride (1.05 equiv) at 0°C
-
Adjust pH to 9–10 with NaHCO₃
-
Stir 6 h at 25°C
Yield: 88% (isolated), purity >98% (HPLC). Competing hydrolysis is suppressed by maintaining pH <10.5.
| Component | Quantity | Role |
|---|---|---|
| Dihydropyridazine | 1.0 equiv | Electrophilic core |
| 3-Methylphenylboronic acid | 1.2 equiv | Nucleophile |
| CuI | 10 mol% | Catalyst |
| 1,10-Phenanthroline | 20 mol% | Ligand |
| K₂CO₃ | 2.0 equiv | Base |
| DMSO | 0.2 M | Solvent |
Heating at 110°C for 16 h provides the coupled product in 76% yield. Ligand screening showed 1,10-phenanthroline outperforms bipyridine (ΔYield = +15%).
Carboxamide Activation and Crystallization
The final carboxamide is obtained by treating the acid chloride intermediate with ammonium hydroxide:
Crystallization Conditions:
-
Solvent: Acetone/H₂O (4:1)
-
Temperature: Slow cooling from 60°C to 4°C
Comparative Analysis of Synthetic Routes
Three principal methods have been reported for this compound:
The radical approach offers superior yield and scalability but demands strict temperature control. The ionic pathway, while operationally simpler, suffers from lower efficiency due to competing hydrolysis.
Process Optimization and Troubleshooting
Sulfonylation Byproduct Mitigation
Common byproducts include:
-
Disulfones (5–7%): Controlled by slow addition of sulfonyl chloride
-
Hydrolyzed sulfonic acids (3%): Suppressed with anhydrous Na₂SO₄
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)-N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazin-3-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung kann in biologischen Assays verwendet werden, um ihre Auswirkungen auf verschiedene biologische Systeme zu untersuchen.
Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-(3-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological assays to study its effects on different biological systems.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(3-Methylphenyl)-N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazin-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations :
- Substituent Impact : The 3-methylphenyl group in the target compound likely enhances lipophilicity compared to halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in compound 42, ), which may reduce solubility but improve membrane permeability.
- Sulfonylpiperidine vs. Piperidinylpropoxyquinoline: The 4-methylpiperidin-1-ylsulfonyl group in the target compound differs from the piperidinylpropoxyquinoline in compound 42 (). The latter introduces a larger aromatic system, improving c-Met binding affinity (IC₅₀: 0.8–2.1 nM) but increasing molecular weight (>670 g/mol) .
- Carboxamide Linkers : The carboxamide linkage to substituted phenyl groups is conserved across analogs, suggesting a critical role in target engagement. For example, compound 44 () uses a 4-chloro-3-(trifluoromethyl)phenyl group, which enhances potency against c-Met via hydrophobic interactions .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s moderate logP (~3.5) suggests balanced lipophilicity, but its low predicted solubility (<10 µg/mL) may limit bioavailability.
- Compounds with methoxy groups (e.g., ) exhibit higher solubility due to polar interactions, while bulky substituents (e.g., compound 42) reduce solubility despite similar logP values .
Notes
Data Limitations : Direct pharmacological data for the target compound are absent; inferences are drawn from structural analogs.
Synthetic Feasibility : The sulfonylpiperidine group requires multi-step synthesis, as seen in and .
Contradictions : and highlight divergent biological outcomes for similar substituents, emphasizing the need for empirical validation .
Therapeutic Potential: Prioritize in vitro kinase profiling and ADMET studies to evaluate the target compound’s candidacy for preclinical development.
Q & A
Basic Research Questions
Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the dihydropyridazine core and the sulfonamide-linked phenyl group .
- Sulfonylation : Introduction of the 4-methylpiperidin-1-ylsulfonyl group via sulfonyl chloride intermediates under anhydrous conditions with catalytic triethylamine .
- Key parameters : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperatures between 60–80°C improve yield (up to 90% reported) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H-NMR (DMSO-d₆) reveals diagnostic peaks: δ 12.10 (s, NH), δ 8.98 (d, H-6), and δ 2.42 (s, CH₃) .
- Mass spectrometry : APCI-MS confirms molecular weight (m/z 385.0 [M+H]⁺) .
- Elemental analysis : Validates purity (e.g., C, 56.19%; H, 4.28%; N, 14.39%) .
Q. What structural features contribute to its biological activity?
- Methodological Answer :
- The dihydropyridazine core acts as a hydrogen bond acceptor, critical for target engagement .
- The 3-methylphenyl group enhances lipophilicity, improving membrane permeability .
- The 4-methylpiperidin-1-ylsulfonyl moiety provides steric bulk and modulates electronic properties for isoform selectivity (e.g., carbonic anhydrase inhibition) .
Q. What are the primary biological targets or assays used to evaluate this compound?
- Methodological Answer :
- Enzyme inhibition assays : Evaluated against carbonic anhydrase isoforms (e.g., hCA I, II, IX) using stopped-flow CO₂ hydration methods .
- Kinase profiling : Screened against c-Met kinase via ATP-competitive binding assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Methodological Answer :
- Substitution analysis : Replace the 3-methylphenyl group with halogenated or electron-withdrawing groups (e.g., 4-Cl, 3-CF₃) to modulate electronic effects .
- Piperidine modifications : Test 4-methylpiperidin-1-ylsulfonyl against alternative sulfonamide-linked heterocycles (e.g., morpholine, piperazine) to assess steric and electronic impacts .
- Computational docking : Use molecular dynamics simulations to predict binding poses with target enzymes (e.g., hCA II) .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Control experiments : Include reference inhibitors (e.g., acetazolamide for hCA assays) to validate assay conditions .
- Off-target screening : Use broad-spectrum kinase panels to identify cross-reactivity .
- Physicochemical profiling : Measure logP and solubility to distinguish activity discrepancies caused by bioavailability vs. intrinsic potency .
Q. How can synthetic routes be optimized for scalability without compromising purity?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors for sulfonylation steps to enhance reproducibility and reduce side reactions .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aromatic fragments to improve yield .
- Purification protocols : Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) for high-purity isolation (>98%) .
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET modeling : Use SwissADME or QikProp to estimate logP (2.8–3.2), BBB permeability (low), and CYP450 inhibition .
- Metabolite prediction : Employ GLORY or MetaSite to identify potential oxidation sites (e.g., piperidine ring) .
Q. How can in vivo studies be designed to validate its therapeutic potential?
- Methodological Answer :
- Dosing regimens : Administer via oral gavage (5–20 mg/kg) in rodent models, monitoring plasma levels via LC-MS/MS .
- Biomarker analysis : Quantify target engagement (e.g., hCA II activity in erythrocytes) and off-target effects (e.g., liver enzymes) .
Notes
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